N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE
Overview
Description
N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with phenyl groups and a thiophenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE typically involves multiple steps. One common method includes the Vilsmeier-Haack reaction followed by reductive amination using sodium borohydride . Another approach involves the reaction of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one with isonicotinic acid hydrazide in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent
Biological Studies: The compound has been evaluated for its cytotoxic effects against cancer cell lines.
Chemical Biology: It is used in studies involving enzyme inhibition and molecular docking.
Mechanism of Action
The mechanism of action of N2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]anilines: These compounds have shown antiviral activity against respiratory syncytial virus.
Pyrazole-substituted heterocycles: These include derivatives like pyrazolylisoxazole and pyrazolylpyrimidine, which have diverse biological activities.
Uniqueness
N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE is unique due to its combination of a pyrazole ring and a thiophenesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c24-27(25,19-12-7-13-26-19)21-14-17-15-23(18-10-5-2-6-11-18)22-20(17)16-8-3-1-4-9-16/h1-13,15,21H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKKPWLFNOUAHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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